Biochemical Selectivity: R132H vs. R132C Mutant IDH1 Inhibition Discriminates 1-(2,4-Dichlorobenzyl)-N-ethyl-1H-1,3-benzimidazol-2-amine from Pan-Mutant Inhibitors
This compound exhibits a Ki of 380 nM against recombinant human IDH1 R132H mutant but shows markedly weaker inhibition of the IDH1 R132C mutant (Ki = 14,700 nM), yielding an approximately 39-fold selectivity window for R132H over R132C [1]. By contrast, the FDA-approved pan-mutant inhibitor ivosidenib (AG-120) inhibits R132H and R132C with near-equivalent potency (IC₅₀ = 12 nM and 13 nM, respectively), demonstrating a selectivity ratio close to 1:1 [2]. This difference in intra-mutant selectivity is mechanistically significant: compounds with R132H preference may offer advantages in glioma-targeted applications where R132H is the predominant mutation (>85% of IDH1-mutant gliomas), whereas pan-mutant inhibitors distribute inhibitory pressure across all R132 variants [3].
| Evidence Dimension | Biochemical inhibitory potency (Ki) and intra-mutant selectivity (R132H vs. R132C) |
|---|---|
| Target Compound Data | IDH1 R132H Ki = 380 nM; IDH1 R132C Ki = 14,700 nM; selectivity ratio (R132C Ki / R132H Ki) ≈ 38.7 |
| Comparator Or Baseline | Ivosidenib (AG-120): IDH1 R132H IC₅₀ = 12 nM; IDH1 R132C IC₅₀ = 13 nM; selectivity ratio ≈ 1.08 [2] |
| Quantified Difference | This compound's R132H/R132C selectivity ratio is approximately 39-fold, versus ivosidenib's ~1-fold (non-selective across mutants). The R132H potency is approximately 32-fold weaker than ivosidenib in absolute terms, but the selectivity fingerprint is orthogonal. |
| Conditions | Inhibition of recombinant human IDH1 R132H and R132C mutant enzymes expressed in E. coli BL21-CodonPlus, assessed by reduction in NADPH consumption (biochemical assay) [1]; ivosidenib IC₅₀ values from enzymatic assays reported in the discovery publication [2]. |
Why This Matters
For glioma-focused programs where R132H is the dominant mutation, a compound with R132H-over-R132C selectivity may reduce unnecessary pharmacological burden on R132C-dependent normal physiology and enable mutation-stratified probe development.
- [1] BindingDB Entry BDBM50029557 (CHEMBL3343439). Ki = 380 nM (IDH1 R132H), Ki = 14,700 nM (IDH1 R132C), Ki > 50,000 nM (wild-type IDH1). BindingDB, accessed 2026. View Source
- [2] Popovici-Muller, J.; Saunders, J. O.; Salituro, F. G.; et al. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Med. Chem. Lett. 2018, 9 (4), 300–305. View Source
- [3] Yan, H.; Parsons, D. W.; Jin, G.; et al. IDH1 and IDH2 Mutations in Gliomas. N. Engl. J. Med. 2009, 360 (8), 765–773. (Context: R132H accounts for >85% of IDH1 mutations in glioma.) View Source
